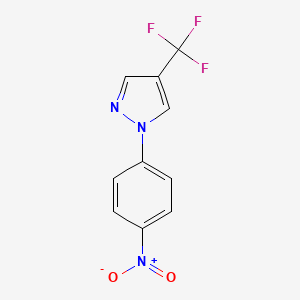
1-(4-硝基苯基)-4-(三氟甲基)-1H-吡唑
描述
“1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a nitrophenyl group at the 1-position and a trifluoromethyl group at the 4-position .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions .
科学研究应用
结构分析和分子相互作用
- 化合物的结构特征对于理解其在科学研究中的应用至关重要。例如,研究已经考察了吡唑环的平面结构及其通过分子内氢键的稳定化,这对于其化学行为和在各个领域潜在应用至关重要 (Zia-ur-Rehman et al., 2009)。
合成和反应性
- 相关化合物的合成过程对于其应用至关重要。已经进行了关于三氟甲基和亚硝基取代吡唑烯和吡唑的一锅法合成的研究,展示了它们显著的抗结核活性 (Khudina et al., 2010)。这些研究对于开发新的药物化合物至关重要。
光谱表征
- 类似化合物的光谱方法,如X射线衍射、红外和核磁共振被用于表征。这些方法提供了对分子结构的洞察,这对于理解其在不同化学和生物过程中的行为至关重要 (Evecen et al., 2016)。
生物和药用应用
- 吡唑的某些衍生物,包括与1-(4-硝基苯基)-4-(三氟甲基)-1H-吡唑结构相似的化合物,已经显示出抗炎和抗菌特性。这表明在开发新的药用化合物方面具有潜在应用 (Ravula et al., 2016)。
作用机制
Target of Action
The primary targets of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole are antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to many commonly used antibiotics .
Mode of Action
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . By preventing biofilm formation, this compound enhances the effectiveness of antibiotic treatment .
Biochemical Pathways
Macromolecular synthesis inhibition studies suggest that it has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells, suggesting a favorable safety profile .
Result of Action
The action of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole results in the effective eradication of preformed biofilms and inhibition of bacterial growth . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in this class is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
未来方向
生化分析
Biochemical Properties
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme conformation and activity .
Cellular Effects
The effects of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, gene expression, and metabolic activity reported over time.
Dosage Effects in Animal Models
The effects of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The distribution of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHUHCQEWRQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
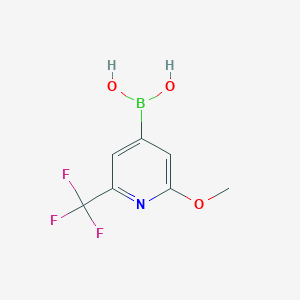
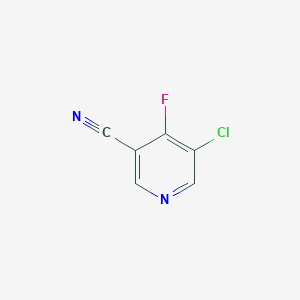
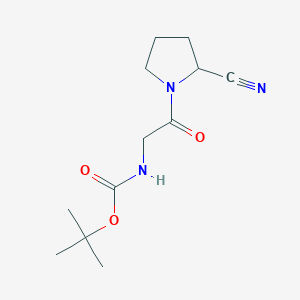

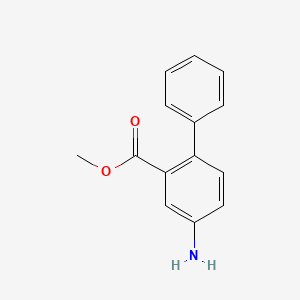


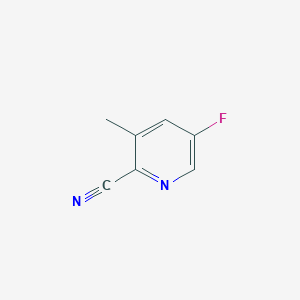

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
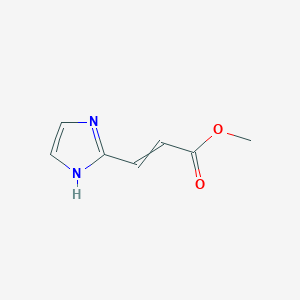
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
